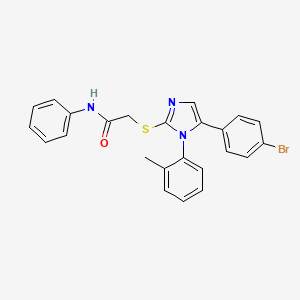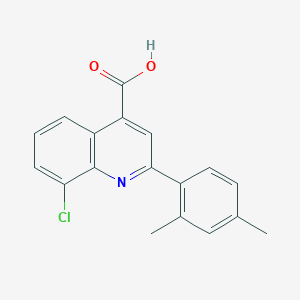
Bis(2-cyclohexylguanidine), sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylguanidine), sulfuric acid typically involves the reaction of cyclohexylamine with cyanamide to form 2-cyclohexylguanidine. This intermediate is then reacted with sulfuric acid to yield the final product . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-cyclohexylguanidine), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines .
Wissenschaftliche Forschungsanwendungen
Bis(2-cyclohexylguanidine), sulfuric acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Bis(2-cyclohexylguanidine), sulfuric acid involves its interaction with specific molecular targets and pathways. The guanidine moiety in the compound can form hydrogen bonds and interact with various biomolecules, influencing their structure and function . These interactions can lead to changes in biological pathways and processes, contributing to the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Bis(2-cyclohexylguanidine), sulfuric acid include other guanidine derivatives such as:
- Diphenylguanidine
- Tetramethylguanidine
- 1,3-Dicyclohexylguanidine
Uniqueness
This compound is unique due to its specific structure and the presence of the sulfuric acid moiety, which can influence its reactivity and interactions with other molecules . This uniqueness makes it valuable for specific research applications and distinguishes it from other guanidine derivatives .
Eigenschaften
CAS-Nummer |
6331-57-3 |
|---|---|
Molekularformel |
C7H17N3O4S |
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
2-cyclohexylguanidine;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
InChI-Schlüssel |
QIGNGLONSGDDTG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C(N)N.C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Kanonische SMILES |
C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-amino-2-chloro-5-methoxyphenyl)sulfanyl]formonitrile](/img/structure/B2614988.png)
![[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine](/img/structure/B2614989.png)
![1-(3-bromophenyl)spiro[3.3]heptane](/img/structure/B2614991.png)





![ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2615001.png)




